molecular formula C26H48O11 B11928975 Propargyl-PEG9-THP

Propargyl-PEG9-THP

Cat. No.: B11928975
M. Wt: 536.7 g/mol
InChI Key: ROBNGOOQLKTXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propargyl-PEG9-THP: is a heterobifunctional polyethylene glycol (PEG) linker containing a propargyl group and a tetrahydropyranyl (THP) group. This compound is primarily used in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation. The propargyl group can react with azide groups in various biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a valuable tool in chemical biology and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propargyl-PEG9-THP is synthesized through a series of chemical reactions involving the attachment of a propargyl group to a PEG chain, followed by the introduction of a THP group. The synthesis typically involves the following steps:

    PEGylation: The PEG chain is activated and functionalized with a propargyl group.

    THP Protection: The terminal hydroxyl group of the PEG chain is protected with a THP group to prevent unwanted side reactions

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk PEGylation: Large quantities of PEG are functionalized with propargyl groups.

    THP Protection: The functionalized PEG is then protected with THP groups under controlled conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions: Propargyl-PEG9-THP primarily undergoes click chemistry reactions, specifically CuAAC. This reaction involves the formation of a triazole ring by reacting the propargyl group with an azide group in the presence of a copper catalyst .

Common Reagents and Conditions:

    Reagents: Azide-containing biomolecules, copper(I) catalysts (e.g., copper sulfate and sodium ascorbate).

    Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures

Major Products: The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which can be used for various bioconjugation applications .

Scientific Research Applications

Chemistry: Propargyl-PEG9-THP is widely used in the synthesis of complex molecules and polymers. Its ability to undergo click chemistry makes it a valuable tool for creating well-defined macromolecular structures .

Biology: In biological research, this compound is used for labeling and tracking biomolecules. It enables the attachment of fluorescent probes, drugs, or other functional groups to proteins, nucleic acids, and other biomolecules .

Medicine: this compound is used in the development of targeted drug delivery systems. By conjugating drugs to PEG chains, researchers can improve the solubility, stability, and bioavailability of therapeutic agents .

Industry: In industrial applications, this compound is used in the production of advanced materials, such as hydrogels and nanomaterials. Its ability to form stable linkages makes it suitable for creating durable and functional materials .

Mechanism of Action

Mechanism: The primary mechanism of action of Propargyl-PEG9-THP involves its participation in CuAAC reactions. The propargyl group reacts with azide groups to form a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for bioconjugation .

Molecular Targets and Pathways: The molecular targets of this compound are typically azide-containing biomolecules. The CuAAC reaction facilitates the formation of covalent bonds between the PEG linker and the target molecule, enabling the creation of conjugates with desired properties .

Comparison with Similar Compounds

    Propargyl-PEG4-THP: Similar to Propargyl-PEG9-THP but with a shorter PEG chain, resulting in different solubility and reactivity properties.

    Propargyl-PEG12-THP: Contains a longer PEG chain, which can affect the flexibility and spacing of the conjugated molecules.

    Azido-PEG9-THP: Contains an azide group instead of a propargyl group, allowing it to participate in the inverse click chemistry reaction with alkynes.

Uniqueness: this compound is unique due to its balanced PEG chain length, which provides optimal solubility and reactivity for a wide range of applications. Its ability to undergo CuAAC reactions with high efficiency makes it a versatile tool in various fields of research and industry .

Properties

Molecular Formula

C26H48O11

Molecular Weight

536.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane

InChI

InChI=1S/C26H48O11/c1-2-6-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-35-24-25-37-26-5-3-4-7-36-26/h1,26H,3-25H2

InChI Key

ROBNGOOQLKTXKS-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1

Origin of Product

United States

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